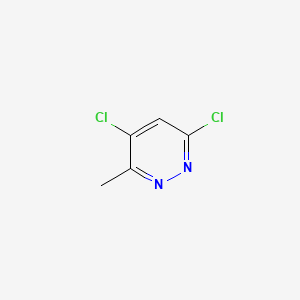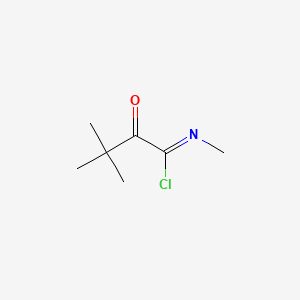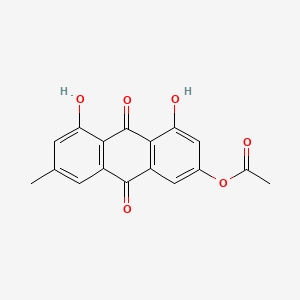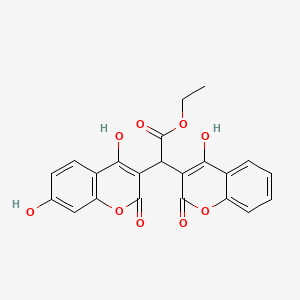
Unii-vnb7M8E3AL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Unii-vnb7M8E3AL” is also known as Riboflavin 3’-Phosphate . It is a synthetic derivative of an organic compound and has potential to be used as a reagent for various reactions and as a catalyst for certain processes.
Synthesis Analysis
The synthesis pathway for Unii-vnb7M8E3AL involves a series of chemical reactions starting from commercially available starting materials. The process includes reactions between 2,4-dichlorophenol and 2-methoxyphenol, p-toluenesulfonyl chloride, magnesium, diethyl ether, tetrahydrofuran, sodium hydroxide, methyl iodide, potassium carbonate, acetonitrile, and 2- ( (2-methoxyphenyl)amino)benzoic acid.Molecular Structure Analysis
The molecular formula of Unii-vnb7M8E3AL is C17H21N4O9P . It has a molecular weight of 456.34 . The stereochemistry is absolute with 3 defined stereocenters .Chemical Reactions Analysis
Unii-vnb7M8E3AL can be used as a reagent for various reactions, such as the synthesis of organic compounds, and as a catalyst for certain processes. It can also be used as a solvent for certain reactions, and as a substrate for certain enzymes.Physical And Chemical Properties Analysis
The physical and chemical properties of Unii-vnb7M8E3AL are largely determined by its chemical structure . It has a wide range of biochemical and physiological effects.科学研究应用
Nutritional Supplement
Riboflavin is a crucial micronutrient that is a precursor to coenzymes flavin mononucleotide and flavin adenine dinucleotide, and it is required for biochemical reactions in all living cells . For decades, one of the most important applications of riboflavin has been its global use as an animal and human nutritional supplement .
Microbial Production
Being well-informed of the latest research on riboflavin production via the fermentation process is necessary for the development of new and improved microbial strains using biotechnology and metabolic engineering techniques to increase vitamin B2 yield . The fermentation method has become the main method for producing riboflavin .
Metabolic Engineering
Fermentation increases the yield of riboflavin using genetic engineering technology to modify and induce riboflavin production in the strain, as well as to regulate the metabolic flux of the purine pathway and pentose phosphate pathway (PP pathway), thereby optimizing the culture process .
Biochemical and Physiological Effects
Riboflavin performs its biochemical function as a precursor for the coenzymes, flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which are mostly involved in redox reactions of all organisms . These flavocoenzymes participate in the metabolism of carbohydrates, lipids, ketone bodies, and proteins from which living organisms derive most of their energy .
Disease Treatment
In addition to preventing and treating acyl-CoA dehydrogenase deficiency in patients with keratitis, stomatitis, and glossitis, riboflavin is also closely related to the treatment of radiation mucositis and cardiovascular disease .
Virus Inactivation
Riboflavin is a potential substance for use in virus inactivation, or as an adjuvant in chemo radiotherapy for cancer treatment because of its toxicological and photosensitizing attributes .
Reagent for Various Reactions
Unii-vnb7M8E3AL has a wide range of potential applications in scientific research. It can be used as a reagent for various reactions, such as the synthesis of organic compounds, and as a catalyst for certain processes.
Solvent and Substrate
It can also be used as a solvent for certain reactions, and as a substrate for certain enzymes.
作用机制
Target of Action
Riboflavin 3’-phosphate, commonly known as Riboflavin, primarily targets flavoprotein enzymes . These enzymes are necessary for normal tissue respiration . Riboflavin is also essential for the synthesis of myelin in the nervous system .
Mode of Action
Riboflavin is the precursor of flavin mononucleotide (FMN, riboflavin monophosphate) and flavin adenine dinucleotide (FAD) . The antioxidant activity of riboflavin is principally derived from its role as a precursor of FAD and the role of this cofactor in the production of the antioxidant reduced glutathione .
Pharmacokinetics
Riboflavin is widely distributed into most tissues, including GI mucosal cells, erythrocytes, and the liver as riboflavin 5-phosphate (flavin mononucleotide [FMN]) and flavin adenine dinucleotide (FAD). Free riboflavin is present in the retina .
Result of Action
Sufficient dietary and supplemental Riboflavin intake appears to have a protective effect on various medical conditions such as sepsis, ischemia etc., while it also contributes to the reduction in the risk of some forms of cancer in humans . Moreover, Riboflavin administration affects neutrophil migration, inhibiting the infiltration and accumulation of activated granulocytes into peripheral sites, which may lead to a decreased inflammatory influx and, thereby, a decrease in inflammatory symptoms .
Action Environment
Riboflavin is absorbed by action of RFVT3 at the apical membrane and is released in blood by RFVT1 and 2, where riboflavin associates with albumin or globulins, or is converted into a coenzyme form in erythrocytes or leukocytes, which contain several flavoproteins . The main food sources of riboflavin are meat and dairy as well as green vegetables . In some populations, a major contribution of riboflavin to the diet comes from fortified cereals and bread as well as nutritional supplements . Another source of riboflavin is the gut microbiome where specific intestinal resident bacteria have been demonstrated to synthesise vitamin B2 .
属性
IUPAC Name |
[(2S,3S,4R)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,4,5-trihydroxypentan-3-yl] dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(23)14(12(24)6-22)30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUPYSORVVXTTQ-SCRDCRAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)OP(=O)(O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)OP(=O)(O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N4O9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80400-93-7 |
Source


|
| Record name | Riboflavin 3'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080400937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIBOFLAVIN 3'-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNB7M8E3AL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(S)-2-Methylbutoxy]benzoic acid 4-cyanophenyl ester](/img/structure/B570243.png)
![2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B570244.png)
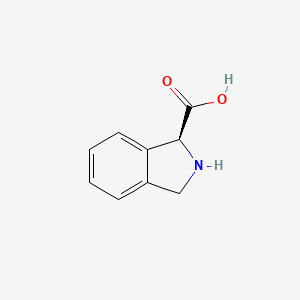
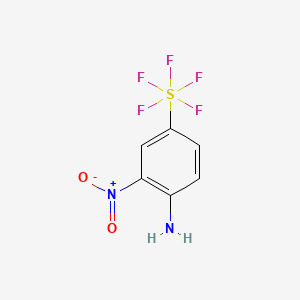



![1,2-Epoxy-1H-dicycloprop[cd,hi]indene-3b(1aH)-carbonitrile,hexahydro-3-hydroxy-,(1-alpha-,1a-bta-,1b](/img/no-structure.png)
